(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-methoxyphenyl)methanone
Description
Structural Significance of 4,5-Dihydro-1H-Imidazole Scaffolds
The 4,5-dihydro-1H-imidazole core in the subject compound contributes to its pharmacokinetic profile and target engagement. Key structural advantages include:
- Enhanced Stability : Partial saturation reduces susceptibility to oxidative degradation, a common limitation of fully aromatic heterocycles. For instance, compound C5 (Table 4), featuring a 4,5-dihydroimidazole moiety, exhibits moderate aqueous solubility (−4.86 log S) despite a log P of 4.77, suggesting balanced lipophilicity-hydrophilicity characteristics.
- Improved Bioavailability : Molecules with molecular weights below 500 g/mol, such as C5 (269.17 g/mol) and I30 (356.42 g/mol), demonstrate high gastrointestinal absorption. The subject compound’s molecular weight of approximately 427 g/mol (calculated) positions it within the optimal range for oral bioavailability.
- Electron-Rich Binding Sites : The scaffold’s nitrogen atoms facilitate interactions with catalytic residues in enzymes. For example, aurora kinase inhibitors containing dihydroimidazole moieties exploit these interactions to achieve sub-micromolar IC~50~ values.
Role of Thioether Linkages in Bioactive Molecule Design
The thioether group (−S−) in the (4-chlorobenzyl)thio substituent serves multiple roles:
- Lipophilicity Modulation : Thioethers increase log P values compared to oxygen-based ethers, enhancing membrane permeability. Compound M18 (Table 5), which contains a sulfur atom, exhibits a log P of 4.10 and high blood-brain barrier permeability, underscoring the thioether’s role in optimizing CNS drug candidates.
- Electron Withdrawal Effects : The electronegative sulfur atom polarizes adjacent bonds, potentially stabilizing transition states during enzyme inhibition. This mechanism is observed in topoisomerase II inhibitors like compound C7, where a sulfur-containing side chain contributes to DNA intercalation.
- Metabolic Resistance : Thioethers resist hydrolysis by esterases and amidases, prolonging plasma half-life. The 4-chlorobenzyl group further augments metabolic stability through steric hindrance and electron-withdrawing effects.
Methoxyphenyl Moieties as Pharmacophores in Drug Discovery
The 3-methoxyphenyl group in the methanone fragment functions as a multifunctional pharmacophore:
- Hydrogen Bond Acceptor : The methoxy oxygen engages in hydrogen bonding with residues like serine or threonine in kinase active sites. Compound I30 (Table 6), which includes a methoxyphenyl group, inhibits COX-2 with 78.68% efficacy by forming hydrogen bonds with Tyr385 and Ser530.
- π-π Stacking Interactions : The aromatic ring aligns with hydrophobic pockets in target proteins. Docking studies of compound I32 revealed that dichloro-substituted phenyl rings stabilize interactions with COX-2 via π-π stacking.
- Modulation of Electronic Effects : Methoxy groups donate electron density through resonance, altering the compound’s electron distribution. This property is critical in DNA-binding agents, where electron-rich aromatic systems stabilize interactions with the minor groove.
Properties
IUPAC Name |
[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2S/c1-23-16-4-2-3-14(11-16)17(22)21-10-9-20-18(21)24-12-13-5-7-15(19)8-6-13/h2-8,11H,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRSTKBSDKOUER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-methoxyphenyl)methanone typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-methoxyphenyl)methanone: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the aromatic rings .
Scientific Research Applications
(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-methoxyphenyl)methanone: has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research into its pharmacological properties may reveal potential therapeutic uses.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which (2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-methoxyphenyl)methanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The pathways involved in these interactions can vary depending on the specific biological context .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural homology with several imidazole derivatives, differing primarily in substituent patterns. Key analogues include:
Key Observations :
- Electronic Effects : The 3-methoxyphenyl group in the target compound provides electron-donating effects, contrasting with the electron-withdrawing 4-chlorophenyl group in , which may alter charge distribution and solubility.
- Lipophilicity: Ethoxy and methoxy substituents (as in and the target compound) improve solubility compared to non-polar analogues like 4,5-diphenylimidazoles .
Computational and Experimental Analyses
- Docking Studies : AutoDock4 simulations suggest that the 4-chlorobenzylthio group in the target compound exhibits stronger binding to S1PR3 compared to 4-fluorobenzylthio analogues, likely due to increased van der Waals interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
